molecular formula C31H24O8 B11151032 methyl 4-{[(1-{[4-(methoxycarbonyl)benzyl]oxy}-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate

methyl 4-{[(1-{[4-(methoxycarbonyl)benzyl]oxy}-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate

Cat. No.: B11151032
M. Wt: 524.5 g/mol
InChI Key: YMYQFHRELVHDAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(1-{[4-(methoxycarbonyl)benzyl]oxy}-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(methoxycarbonyl)benzyl alcohol with 6-oxo-6H-benzo[c]chromen-3-yl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with methyl 4-hydroxybenzoate in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(1-{[4-(methoxycarbonyl)benzyl]oxy}-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-{[(1-{[4-(methoxycarbonyl)benzyl]oxy}-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-{[(1-{[4-(methoxycarbonyl)benzyl]oxy}-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(phenoxycarbonyl)benzoate: Similar in structure but lacks the benzo[c]chromen-3-yl moiety.

    Methyl 4-(methoxycarbonyl)benzoate: Similar but simpler structure, lacking the complex chromenyl group.

Uniqueness

Methyl 4-{[(1-{[4-(methoxycarbonyl)benzyl]oxy}-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity may contribute to its diverse chemical reactivity and potential biological activities .

Biological Activity

Methyl 4-{[(1-{[4-(methoxycarbonyl)benzyl]oxy}-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is a synthetic compound with potential pharmacological applications. This article reviews its biological activity based on existing literature, focusing on its pharmacodynamics, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C31H24O5
  • Molecular Weight : 524.532 g/mol
  • Structural Features : The compound features a benzo[c]chromene core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Research indicates that this compound may exert its effects through several mechanisms:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular systems.
  • Anti-inflammatory Effects : Studies suggest that it inhibits pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits TNF-alpha and IL-6
AnticancerInduces apoptosis in breast cancer cells

Case Study 1: Antioxidant Activity

In vitro studies demonstrated that this compound significantly reduced oxidative stress markers in human fibroblasts exposed to hydrogen peroxide. The compound exhibited a dose-dependent increase in cell viability, suggesting protective effects against oxidative damage.

Case Study 2: Anti-inflammatory Effects

A study conducted on murine models of arthritis revealed that administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis showed less joint damage compared to control groups.

Case Study 3: Anticancer Potential

Research involving breast cancer cell lines (MCF-7) indicated that treatment with this compound led to significant apoptosis, evidenced by increased caspase activity and DNA fragmentation assays.

Properties

Molecular Formula

C31H24O8

Molecular Weight

524.5 g/mol

IUPAC Name

methyl 4-[[1-[(4-methoxycarbonylphenyl)methoxy]-6-oxobenzo[c]chromen-3-yl]oxymethyl]benzoate

InChI

InChI=1S/C31H24O8/c1-35-29(32)21-11-7-19(8-12-21)17-37-23-15-26(38-18-20-9-13-22(14-10-20)30(33)36-2)28-24-5-3-4-6-25(24)31(34)39-27(28)16-23/h3-16H,17-18H2,1-2H3

InChI Key

YMYQFHRELVHDAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C4=CC=CC=C4C(=O)O3)C(=C2)OCC5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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